REACTION_CXSMILES
|
CN(C)C=[O:4].Cl[C:7]([Cl:17])(OC(=O)OC(Cl)(Cl)Cl)Cl.[CH2:18]([N:25](C=CC)C(=O)C)[C:19]1[CH:24]=C[CH:22]=[CH:21][CH:20]=1>>[Cl:17][C:7]1[C:21]([CH:22]=[O:4])=[CH:20][C:19]([CH3:24])=[CH:18][N:25]=1
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
10.99 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C(C)=O)C=CC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice cold bath was removed
|
Type
|
TEMPERATURE
|
Details
|
heated to75° C
|
Type
|
WAIT
|
Details
|
for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The obtained residue was subjected to chromatographic purification on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |